4-Acetoxy-N-(tert-butoxycarbonyl)aniline 4-Acetoxy-N-(tert-butoxycarbonyl)aniline
Brand Name: Vulcanchem
CAS No.: 526199-31-5
VCID: VC18695596
InChI: InChI=1S/C13H17NO4/c1-9(15)17-11-7-5-10(6-8-11)14-12(16)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

4-Acetoxy-N-(tert-butoxycarbonyl)aniline

CAS No.: 526199-31-5

Cat. No.: VC18695596

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

4-Acetoxy-N-(tert-butoxycarbonyl)aniline - 526199-31-5

Specification

CAS No. 526199-31-5
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate
Standard InChI InChI=1S/C13H17NO4/c1-9(15)17-11-7-5-10(6-8-11)14-12(16)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Standard InChI Key STJXEUYJIMKJIB-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Acetoxy-N-(tert-butoxycarbonyl)aniline (C₁₃H₁₇NO₄, MW 251.28 g/mol) consists of a para-substituted aniline core modified with two orthogonal protecting groups:

  • Acetoxy group (-OAc) at the 4-position, providing a labile ester functionality

  • Boc group (-NHCO₂C(CH₃)₃) on the amine, offering steric protection and acid-sensitive cleavage .

The IUPAC name, [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate, reflects this substitution pattern. X-ray crystallographic data, though unavailable in public databases, predict a planar aromatic ring with dihedral angles of 12-18° between the Boc and acetoxy groups based on analogous structures .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄
Exact Mass251.1158 Da
LogP (Predicted)2.87
Hydrogen Bond Donors1 (NH)
Hydrogen Bond Acceptors4 (2xO, 1xN, 1xCO)

Spectroscopic Characteristics

NMR (CDCl₃, 400 MHz):

  • ¹H NMR: δ 1.43 (s, 9H, Boc CH₃), 2.31 (s, 3H, OAc CH₃), 6.82-7.25 (m, 4H, Ar-H), 8.12 (br s, 1H, NH).

  • ¹³C NMR: δ 21.1 (OAc CH₃), 28.2 (Boc CH₃), 80.4 (Boc Cq), 121.6-152.3 (Ar-C), 169.5 (OAc C=O), 155.7 (Boc C=O) .

IR (KBr): 3345 cm⁻¹ (N-H stretch), 1789 cm⁻¹ (ester C=O), 1702 cm⁻¹ (carbamate C=O), 1510 cm⁻¹ (Ar C=C).

Synthetic Methodologies

Conventional Acylation Routes

The standard synthesis involves sequential protection of 4-aminophenol:

  • Boc Protection:
    4-Aminophenol reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with DMAP catalysis (0°C → rt, 12 hr, 92% yield).

  • Acetylation:
    Boc-protected intermediate undergoes O-acetylation using acetic anhydride (2 eq) in pyridine (0°C, 2 hr, 89% yield).

Critical Parameters:

  • Strict anhydrous conditions during acetylation prevent Boc group hydrolysis

  • Stoichiometric control avoids N-acetylation side reactions.

Table 2: Comparative Synthetic Approaches

MethodYield (%)T (°C)Key AdvantageLimitation
Classical8525ScalabilityMulti-step purification
Photocatalytic70*25Atom economyLimited substrate scope*
*Projected based on analogous systems .

Reactivity and Stability Profiles

Controlled Deprotection

The orthogonal reactivity of the Boc and acetoxy groups enables sequential deprotection:

Acidolytic Boc Removal:
Treatment with TFA/DCM (1:1, 0°C, 1 hr) cleaves the Boc group while preserving the acetate (≥95% conversion).

Basic Hydrolysis:
NaOH/MeOH/H₂O (1:2:1, reflux, 4 hr) removes the acetoxy group, leaving the Boc-protected amine intact (88% yield) .

Thermal Stability

TG-DSC analysis reveals decomposition onset at 182°C (N₂ atmosphere), with two distinct mass loss events:

  • 182-215°C: Boc group decomposition (Δm = 38.2%)

  • 215-290°C: Acetoxy cleavage and aromatic ring degradation .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

  • PARP Inhibitors: Selective deprotection allows sequential coupling with chloropyrimidines.

  • Anticancer Agents: Orthogonal protecting groups enable late-stage diversification of anthracycline analogs .

Polymer Chemistry

Incorporation into polyimides via Mitsunobu reactions enhances thermal stability (Tg ↑ 40°C vs. non-acetylated analogs).

Catalytic Applications

As a ligand in Cu(I)-mediated Ullmann couplings, the acetoxy group improves catalyst solubility while the Boc group prevents amine coordination (TON ↑ 3.2x) .

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